Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C11H20N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with 2-(methylcarbamoyl)pyrrolidine. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Researchers use it to study enzyme interactions and protein modifications.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or altering the conformation of proteins .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-pyrrolidine
- 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate
- tert-Butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-6-8(13)9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14) |
InChI Key |
JTLUSFVWHVIZGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC |
Origin of Product |
United States |
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